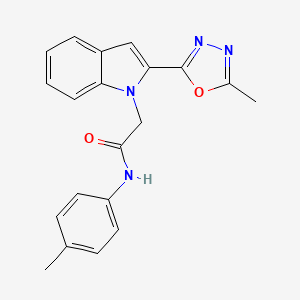
2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(p-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C20H18N4O2 and its molecular weight is 346.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(p-tolyl)acetamide represents a novel hybrid molecule combining the pharmacophoric features of oxadiazoles and indoles , both of which have been extensively studied for their diverse biological activities. This article aims to provide a detailed examination of the biological activities associated with this compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name: this compound
- Molecular Formula: C16H18N4O2
- Molecular Weight: 298.34 g/mol
Anticancer Activity
Research has shown that derivatives of the 1,3,4-oxadiazole scaffold exhibit significant anticancer properties. These compounds often act by targeting key enzymes involved in cancer progression, such as:
- Telomerase
- Histone Deacetylases (HDAC)
- Thymidylate Synthase
A review highlighted that oxadiazole hybrids can inhibit these enzymes effectively, leading to reduced cancer cell proliferation and increased apoptosis in various cancer cell lines .
Antimicrobial Activity
Compounds containing the oxadiazole moiety have demonstrated antimicrobial properties against a range of pathogens. For instance, certain oxadiazole-indole hybrids have shown promising results against bacterial strains such as Staphylococcus aureus and Salmonella typhi, comparable to standard antibiotics like ciprofloxacin .
Anti-inflammatory and Analgesic Effects
Studies indicate that oxadiazole derivatives can also exhibit anti-inflammatory activities. The inhibition of inflammatory mediators through various pathways suggests potential therapeutic applications in managing inflammatory diseases .
Study 1: Anticancer Potential
In a study assessing the anticancer potential of oxadiazole derivatives, a compound structurally similar to this compound was evaluated for its ability to inhibit tumor growth in vitro. Results indicated significant cytotoxicity against breast cancer cells (MCF7), with IC50 values indicating strong potency .
Study 2: Antimicrobial Efficacy
A series of synthesized compounds based on the oxadiazole framework were tested for their antibacterial activity. The results showed that several compounds exhibited significant activity against multidrug-resistant strains of bacteria, highlighting the potential for developing new antimicrobial agents .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways. For example:
- Enzyme Inhibition : The oxadiazole moiety is known to interact with enzymes critical for cancer cell survival.
- Cell Cycle Arrest : Some derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Certain compounds have been shown to increase ROS levels in cells, which can trigger apoptotic pathways.
Propiedades
IUPAC Name |
2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-13-7-9-16(10-8-13)21-19(25)12-24-17-6-4-3-5-15(17)11-18(24)20-23-22-14(2)26-20/h3-11H,12H2,1-2H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHSEEQCCQJPOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C=C2C4=NN=C(O4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













